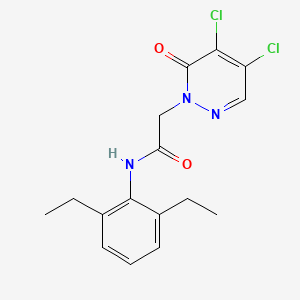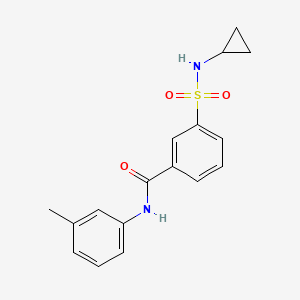
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, also known as PPT, is a heterocyclic compound with a thiadiazole ring. It is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. PPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a potent inhibitor of PKC, which is a family of enzymes that play a crucial role in various cellular processes. PKC is involved in the regulation of cell proliferation, differentiation, and apoptosis. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole inhibits PKC by binding to the regulatory domain of the enzyme, which prevents its activation. This results in the inhibition of downstream signaling pathways, leading to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have various biochemical and physiological effects. In cancer cells, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole induces apoptosis and cell cycle arrest by inhibiting PKC and downstream signaling pathways. In Alzheimer's disease, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves cognitive function and reduces amyloid beta accumulation by inhibiting PKC and modulating the activity of various enzymes involved in amyloid beta metabolism. In diabetic animals, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole improves insulin sensitivity and reduces blood glucose levels by activating AMP-activated protein kinase (AMPK) and modulating the activity of various enzymes involved in glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a valuable tool for studying the role of PKC in various cellular processes. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has some limitations for lab experiments. It is a highly reactive compound and can easily oxidize, which can lead to the formation of unwanted byproducts. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
There are several future directions for the research on 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. Another area of interest is the investigation of the potential therapeutic applications of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole in other diseases, such as cardiovascular disease and neurodegenerative diseases. Additionally, the development of novel drug delivery systems for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole could improve its efficacy and reduce its side effects. Overall, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has significant potential for the development of new therapeutics for various diseases, and further research in this area is warranted.
Métodos De Síntesis
The synthesis of 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride in the presence of sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole. The purity of the synthesized compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has also been studied for its potential use in Alzheimer's disease, where it has been shown to improve cognitive function and reduce amyloid beta accumulation. Additionally, 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole has been shown to have anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
IUPAC Name |
3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOWNNNXWNHBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)

![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)




